molecular formula C14H27N3OS B2660942 N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 866039-75-0

N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No.: B2660942
CAS No.: 866039-75-0
M. Wt: 285.45
InChI Key: WDQSKMYQZBYWFR-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative characterized by a central hydrazinecarbothioamide backbone, an N-methyl group at position 1, and a 4-pentylcyclohexylcarbonyl substituent at position 2 (Fig. 1).

Properties

IUPAC Name

1-methyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3OS/c1-3-4-5-6-11-7-9-12(10-8-11)13(18)16-17-14(19)15-2/h11-12H,3-10H2,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQSKMYQZBYWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 4-pentylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Hydrazinecarbothioamide Backbone

The hydrazinecarbothioamide scaffold is highly modular, with variations in the N-substituent and acyl groups significantly influencing physicochemical and biological properties. Key comparisons include:

N-Substituent Modifications
  • N-Methyl vs. N-Aryl Groups :
    • The N-methyl group in the target compound may reduce steric hindrance compared to bulkier N-aryl substituents (e.g., N-(4-chlorophenyl) in CAS 866039-99-8) . This could enhance metabolic stability by minimizing oxidative deamination.
    • In contrast, N-aryl analogs like N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide exhibit antimicrobial activity, suggesting that aryl substituents may improve target binding via π-π interactions .
Acyl Group Modifications
  • 4-Pentylcyclohexylcarbonyl vs. Heterocyclic/Aromatic Groups: The 4-pentylcyclohexylcarbonyl group is distinct from aromatic acyl groups (e.g., pyridinyl, benzimidazolyl) found in analogs. Compounds with pyridinyl or benzimidazolyl groups (e.g., ) often show enhanced hydrogen-bonding capacity, which may improve solubility but reduce tissue penetration .

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Biological Activity Reference
Target Compound ~365.5 g/mol N-methyl, 4-pentylcyclohexyl ~5.2 Not reported
N-(4-Chlorophenyl)-2-(pyridin-4-yl) ~349.8 g/mol N-(4-Cl-phenyl), pyridinyl ~3.1 Antimicrobial
N-Methyl-2-(thienyl-carbonyl) ~349.4 g/mol N-methyl, thienyl-benzyloxy ~4.5 Not reported
N-Ethyl-2-(hydroxyphenyl-ethylidene) ~251.3 g/mol N-ethyl, hydroxyphenyl ~2.8 Crystal structure analyzed

Notes:

  • The target compound’s higher logP suggests superior lipid membrane penetration compared to polar analogs.
  • Aromatic acyl groups (e.g., pyridinyl) correlate with antimicrobial activity but lower logP values .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide?

  • Methodology :

  • Step 1 : React a substituted hydrazinecarbothioamide precursor (e.g., N-methylhydrazinecarbothioamide) with 4-pentylcyclohexanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous THF or DCM.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC.
  • Key Considerations : Monitor reaction progress using FT-IR to track carbonyl (C=O, ~1685–1690 cm⁻¹) and thiourea (C=S, ~1175–1182 cm⁻¹) stretches .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • FT-IR : Identify functional groups (e.g., C=O at ~1685 cm⁻¹, C=S at ~1175 cm⁻¹, and NH stretches at ~3230–3265 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent connectivity (e.g., methyl groups on hydrazine, cyclohexyl protons).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
    • Validation : Compare spectral data with structurally analogous hydrazinecarbothioamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

  • Workflow :

Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

Structure Refinement : Apply SHELXL (for small-molecule refinement) or WinGX (for data integration and geometry analysis). Key parameters include R-factor (<0.08) and anisotropic displacement ellipsoids .

  • Example : A triclinic crystal system (space group P1) with unit cell parameters a = 7.425 Å, b = 8.771 Å, c = 20.709 Å was reported for a related hydrazinecarbothioamide derivative .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

  • Strategies :

  • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/NMR spectra.
  • Hydrogen Bonding Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions influencing spectral shifts .
  • Cross-Validation : Overlay experimental data with structurally characterized analogs (e.g., N-(4-chlorophenyl) derivatives) .

Q. What experimental designs are effective for studying solubility in co-solvent systems?

  • Protocol :

Solvent Selection : Test binary mixtures (e.g., PEG 400/water, propylene glycol/water) across a temperature range (298–338 K).

UV-Vis Analysis : Quantify solubility via absorbance calibration curves (λmax ~250–300 nm).

Thermodynamic Parameters : Calculate Gibbs free energy (ΔG°sol) and enthalpy (ΔH°sol) using van’t Hoff plots .

  • Example : For a similar compound, solubility in PEG 400/water increased from 0.12 mg/mL (298 K) to 2.45 mg/mL (338 K) .

Q. How can this compound be applied in electrochemical sensing?

  • Sensor Design :

Electrode Modification : Immobilize the compound on carbon nanotube paste electrodes via drop-casting.

Voltammetry : Use square-wave voltammetry (SWV) to detect analytes (e.g., catecholamines) with nanomolar sensitivity.

  • Performance Metrics : Linear range (5 × 10⁻⁸–5.5 × 10⁻⁴ M), LOD = 9.4 nM (S/N = 3) .

Q. What is its potential as a ligand in metal coordination chemistry?

  • Applications :

  • Metal Complex Synthesis : React with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water to form chelates. Thiourea (C=S) and hydrazine (NH) groups act as binding sites .
  • Biological Activity : Test antimicrobial efficacy via MIC assays (e.g., against S. aureus or E. coli) .

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